Receptor Binding Affinity: Antheridiol vs. 7-Deoxy-7-Dihydroantheridiol
In radioligand binding assays using the tritium-labeled analog [3H]7-deoxy-7-dihydroantheridiol ([3H]7dA), the cytosolic binding protein from Achlya ambisexualis male cells exhibited high-affinity binding with an apparent equilibrium dissociation constant (Kd) of approximately 7 × 10⁻¹⁰ M [1]. This Kd value reflects binding of the analog; however, competition studies demonstrated that unlabeled antheridiol effectively displaces [3H]7dA, confirming that the native hormone binds to the same receptor site with comparable or higher affinity. Analysis of radioligand binding in the presence of other steroids and steroid hormones revealed that binding is specific for antheridiol and its analog, with non-cognate steroids failing to compete [1].
| Evidence Dimension | Receptor binding affinity (apparent Kd) |
|---|---|
| Target Compound Data | Displaces [3H]7dA; binding specific for antheridiol |
| Comparator Or Baseline | [3H]7-deoxy-7-dihydroantheridiol (7dA): Kd ≈ 7 × 10⁻¹⁰ M (0.7 nM) |
| Quantified Difference | Antheridiol competes for the same high-affinity binding site; non-cognate steroids show no competition |
| Conditions | Cytosol from Achlya ambisexualis male cells; sucrose gradient sedimentation (8S under low ionic strength) |
Why This Matters
This quantitative binding data establishes the molecular basis for antheridiol's specificity and provides a benchmark for evaluating synthetic analogs in receptor-targeted studies.
- [1] Riehl, R. M., Toft, D. O., Meyer, M. D., Carlson, G. L., & McMorris, T. C. (1984). Detection of a pheromone-binding protein in the aquatic fungus Achlya ambisexualis. Experimental Cell Research, 153(2), 544-549. DOI: 10.1016/0014-4827(84)90623-2 View Source
